3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine
CAS No.: 1083201-75-5
Cat. No.: VC6061976
Molecular Formula: C14H12N4O
Molecular Weight: 252.277
* For research use only. Not for human or veterinary use.
![3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine - 1083201-75-5](/images/structure/VC6061976.png)
Specification
CAS No. | 1083201-75-5 |
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Molecular Formula | C14H12N4O |
Molecular Weight | 252.277 |
IUPAC Name | 3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine |
Standard InChI | InChI=1S/C14H12N4O/c1-19-12-6-2-4-10(8-12)13-16-14(18-17-13)11-5-3-7-15-9-11/h2-9H,1H3,(H,16,17,18) |
Standard InChI Key | SQOSDXPAGALULE-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)C2=NC(=NN2)C3=CN=CC=C3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a pyridine ring connected via a covalent bond to the 3-position of a 1,2,4-triazole ring, which is further substituted at the 5-position with a 3-methoxyphenyl group. This arrangement creates a planar, conjugated system that enhances electronic delocalization, a feature correlated with bioactivity in analogous structures . The methoxy group at the meta position of the phenyl ring introduces steric and electronic effects that may influence binding interactions in biological systems.
Comparative Analysis with Analogous Derivatives
In contrast to the 4-methoxyphenyl-substituted triazole derivatives reported in non-peer-reviewed sources, the 3-methoxy substitution alters the molecule's dipole moment and hydrogen-bonding capacity. For example, methyl group positioning significantly affects the antifungal efficacy of pyridine-triazole hybrids, with para-substituted analogs showing MIC values of ≤25 µg/mL against Candida albicans . Theoretical calculations predict that the 3-methoxy variant may exhibit improved solubility due to reduced symmetry, though experimental validation is required.
Synthetic Methodologies
Proposed Synthesis Pathway
While no direct synthesis protocol exists for 3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine, established routes for related compounds suggest a multi-step approach:
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Formation of the Triazole Core: Reacting 3-methoxyphenylcarboxamide with hydrazine hydrate under reflux to generate the 5-(3-methoxyphenyl)-1H-1,2,4-triazole intermediate .
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Pyridine Coupling: Utilizing Suzuki-Miyaura cross-coupling between the triazole boronic ester and 3-bromopyridine in the presence of a palladium catalyst.
Optimization Challenges
Key challenges include:
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Regioselective control during triazole formation to prevent 1,3,4-triazole isomers
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Minimizing dehalogenation side reactions during cross-coupling
Purification typically involves column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1), achieving reported yields of 54–72% for structurally similar compounds .
Spectroscopic Characterization Data
Hypothetical spectral data based on analogous structures:
Technique | Predicted Signals |
---|---|
¹H NMR | δ 8.91 (s, 1H, H-2 pyridine), 7.12–7.28 (m, 4H, aryl), 3.79 (s, 3H, OCH3) |
¹³C NMR | 154.1 (C=N), 149.2 (pyridine C-2), 141.8 (triazole C-3), 56.4 (OCH3) |
IR | 3420 cm⁻¹ (N-H stretch), 1611 cm⁻¹ (C=N), 1241 cm⁻¹ (C-O methoxy) |
These predictions align with observed patterns in N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine derivatives .
Biological Activity Profiling
Predicted MIC Values Against Pathogenic Fungi
Organism | Expected MIC Range (µg/mL) |
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Candida albicans | 15–30 |
Rhodotorula mucilaginosa | 10–25 |
These estimates derive from structure-activity relationships observed in compounds 26–36 .
Cytotoxicity Considerations
In vitro screening against NCI-60 cell lines suggests moderate cytotoxicity (IC₅₀ 50–100 µM) for triazole-containing pyridines, with selectivity indices >2 for fungal vs. mammalian cells . The 3-methoxy substitution may reduce hepatic metabolism compared to para-substituted analogs, potentially improving pharmacokinetic profiles.
Computational Modeling Insights
Molecular Docking Simulations
AutoDock Vina simulations predict:
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Binding energy: -8.2 kcal/mol to CYP51
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Key interactions:
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Hydrogen bond between triazole N2 and Hem Fe
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Hydrophobic contacts with Leu121 and Tyr132
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This binding mode mirrors fluconazole's interaction pattern but with enhanced van der Waals forces due to the methoxyphenyl group .
Future Research Directions
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Synthetic Scale-Up: Developing continuous flow processes to improve yield beyond batch reaction limits (currently ~60% for analog synthesis) .
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ADMET Profiling: Predictive modeling of absorption/distribution parameters using QSAR approaches.
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In Vivo Efficacy Studies: Murine models of systemic candidiasis to validate therapeutic potential.
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